molecular formula C8H10 B14248245 Bicyclo[2.2.2]oct-2-yne CAS No. 215655-90-6

Bicyclo[2.2.2]oct-2-yne

Cat. No.: B14248245
CAS No.: 215655-90-6
M. Wt: 106.16 g/mol
InChI Key: QUAJAVGPRBDQRA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-yne is a highly strained cyclic alkyne with the molecular formula C8H10. This compound is of significant interest in organic chemistry due to its unique structure, which forces deviation from the ideal linear geometry of alkynes. The strain in the this compound ring system makes it a fascinating subject for theoretical and practical studies in organic synthesis and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-2-yne can be synthesized via the Fritsch–Buttenberg–Wiechell rearrangement of 7-norbornylidene carbene . This method involves the generation of the strained alkyne through a 1,2-shift of the alkylidene carbene intermediate. The reaction conditions typically require the use of trapping agents to intercept the highly reactive alkyne .

Industrial Production Methods

Due to its highly strained nature, this compound is not commonly produced on an industrial scale. Its synthesis is generally limited to laboratory settings where it is used for research purposes.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-2-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and dienes for Diels-Alder reactions. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound include bicyclo[2.2.2]octane from hydrogenation reactions and various polycyclic compounds from cycloaddition reactions .

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-2-yne in chemical reactions involves the high strain energy of the triple bond, which makes it highly reactive. The compound can undergo addition reactions where the triple bond is broken, and new bonds are formed. The reactivity is often influenced by the presence of catalysts and the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]oct-2-yne is unique due to its highly strained triple bond, which imparts significant reactivity. This makes it a valuable compound for studying reaction mechanisms and for use in organic synthesis .

Properties

CAS No.

215655-90-6

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

bicyclo[2.2.2]oct-2-yne

InChI

InChI=1S/C8H10/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-3,5H2

InChI Key

QUAJAVGPRBDQRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C#C2

Origin of Product

United States

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